N-(ADAMANTAN-1-YL)-2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE
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Overview
Description
Scientific Research Applications
Cytotoxic Activities
Some novel sulfonamide derivatives incorporating the adamantyl group have been synthesized and evaluated for their cytotoxic activity against breast and colon cancer cell lines. One study found a compound with significant potency against breast cancer cells, suggesting a potential application of these derivatives in cancer treatment (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Structural and Molecular Studies
The structural analysis of a related compound, 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, revealed its crystalline formation and potential for forming hydrogen-bonded dimers, providing insights into its chemical behavior and stability (Bunev, Sklyuev, Ostapenko, Purygin, & Khrustalev, 2013).
Antimicrobial and Antifungal Properties
Research into thiazolidin-4-one derivatives, including compounds with the adamantyl structure, has shown antimicrobial and antifungal activities. These studies indicate the potential use of these compounds in developing new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
Synthesis and Biological Screening
The synthesis and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide have been conducted, revealing potential for cholinesterase inhibition and suggesting further exploration in neuroprotective drug development (Siddiqui et al., 2013).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of N-[(adamantan-1-yl)alkyl]-acetamides , which have been used as building blocks for the synthesis of conformationally restricted peptidomimetics . .
Mode of Action
Given its structural similarity to N-[(adamantan-1-yl)alkyl]-acetamides , it may interact with its targets in a similar manner.
Biochemical Pathways
As a derivative of N-[(adamantan-1-yl)alkyl]-acetamides , it may potentially affect similar biochemical pathways.
Properties
IUPAC Name |
N-(1-adamantyl)-2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S2/c25-19(23-22-10-15-6-16(11-22)8-17(7-15)12-22)13-24-20(26)18(28-21(24)27)9-14-4-2-1-3-5-14/h1-5,9,15-17H,6-8,10-13H2,(H,23,25)/b18-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEPTTVDOWQLRL-NVMNQCDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CN4C(=O)C(=CC5=CC=CC=C5)SC4=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CN4C(=O)/C(=C/C5=CC=CC=C5)/SC4=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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